Iodofenphos
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Overview
Description
Iodofenphos is an organophosphorus compound with the chemical name phosphorothioic acid O-(2,5-dichloro-4-iodophenyl) O,O-dimethyl ester . It is primarily used as an insecticide with both stomach and contact activity. The compound is known for its effectiveness in controlling various pests, including flies and ticks in cattle .
Preparation Methods
The synthesis of Iodofenphos involves several steps:
Starting Materials: The synthesis begins with 2,5-dichloro-4-iodophenol and dimethyl phosphorochloridothioate.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as pyridine, under anhydrous conditions to facilitate the esterification process.
Industrial Production: Industrially, the production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Iodofenphos undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxon derivatives.
Hydrolysis: In the presence of water, especially under acidic or basic conditions, this compound can hydrolyze to produce 2,5-dichloro-4-iodophenol and dimethyl phosphorothioic acid.
Substitution: It can undergo nucleophilic substitution reactions where the phosphorothioate group is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and bases like sodium hydroxide for hydrolysis.
Scientific Research Applications
Iodofenphos has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of organophosphorus insecticides.
Biology: Research on its effects on various pests helps in understanding pest control mechanisms.
Medicine: Studies on its metabolism and anti-cholinesterase activity provide insights into its potential therapeutic uses and toxicological effects.
Industry: It is used in the formulation of insecticides for agricultural and veterinary applications.
Mechanism of Action
Iodofenphos exerts its effects primarily through inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, this compound disrupts the normal transmission of nerve impulses, leading to paralysis and death of the pests. The molecular targets include the active site of acetylcholinesterase, where it forms a covalent bond, thereby preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
Iodofenphos is compared with other organophosphorus insecticides such as:
Malathion: Similar in its mode of action but differs in its chemical structure and spectrum of activity.
Bromophos: Shares similar uses but has different physical and chemical properties.
Pirimiphos-methyl: Another organophosphorus insecticide with a broader spectrum of activity but different environmental persistence.
Properties
CAS No. |
175893-71-7 |
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Molecular Formula |
C15H29N3O6S |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide;1-ethenylpyrrolidin-2-one;sulfuric acid |
InChI |
InChI=1S/C9H18N2O.C6H9NO.H2O4S/c1-8(2)9(12)10-6-5-7-11(3)4;1-2-7-5-3-4-6(7)8;1-5(2,3)4/h1,5-7H2,2-4H3,(H,10,12);2H,1,3-5H2;(H2,1,2,3,4) |
InChI Key |
QIGQDWUFXJHKFV-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NCCCN(C)C.C=CN1CCCC1=O.OS(=O)(=O)O |
Canonical SMILES |
CC(=C)C(=O)NCCCN(C)C.C=CN1CCCC1=O.OS(=O)(=O)O |
Related CAS |
175893-71-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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